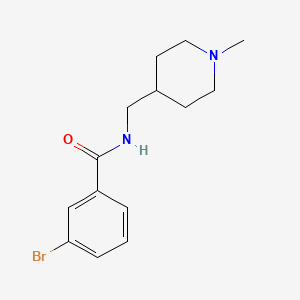
3-bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide is an organic compound with the molecular formula C14H19BrN2O and a molecular weight of 311.22 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzamide structure, which is further linked to a methylpiperidine moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzoyl chloride and 1-methylpiperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents.
Applications De Recherche Scientifique
3-bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparaison Avec Des Composés Similaires
3-bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide can be compared with other similar compounds, such as:
4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: This compound has a similar structure but with different substituents, leading to distinct chemical and biological properties.
N-(4-methyl-3-(4-(pyridin-3-yl)piperazin-1-yl)benzamide: Another related compound with variations in the piperidine and benzamide moieties.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.
Propriétés
Formule moléculaire |
C14H19BrN2O |
|---|---|
Poids moléculaire |
311.22 g/mol |
Nom IUPAC |
3-bromo-N-[(1-methylpiperidin-4-yl)methyl]benzamide |
InChI |
InChI=1S/C14H19BrN2O/c1-17-7-5-11(6-8-17)10-16-14(18)12-3-2-4-13(15)9-12/h2-4,9,11H,5-8,10H2,1H3,(H,16,18) |
Clé InChI |
XRWGTVCOVMLXFE-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)CNC(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















